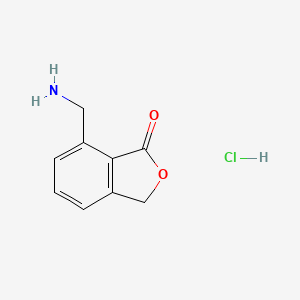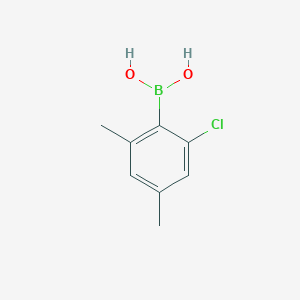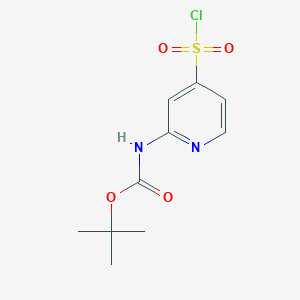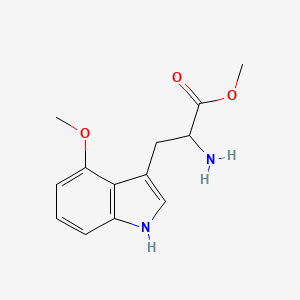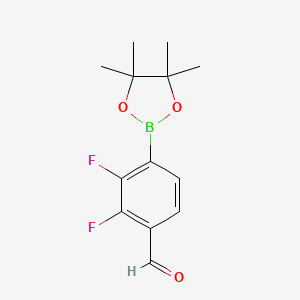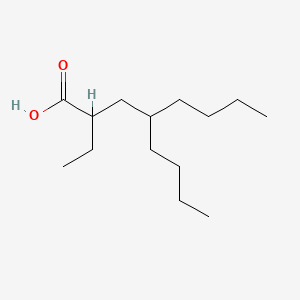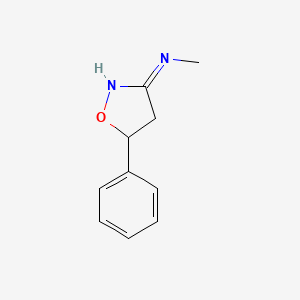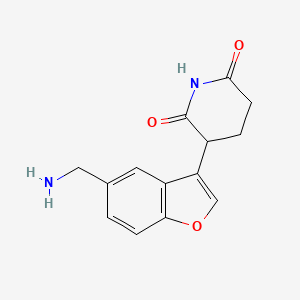
3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance.
Industrial Production Methods
Industrial production of piperidine-2,6-dione derivatives, including 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione, often involves large-scale synthesis using similar methods. The process can be scaled up to the kilo-scale level, ensuring the production of significant quantities for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran moiety is known for its ability to interact with various biological targets, contributing to the compound’s pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2,6-dione: A core structure found in many drugs, including lenalidomide and cycloheximide.
Benzofuran derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Uniqueness
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is unique due to its combined benzofuran and piperidine-2,6-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c15-6-8-1-3-12-10(5-8)11(7-19-12)9-2-4-13(17)16-14(9)18/h1,3,5,7,9H,2,4,6,15H2,(H,16,17,18) |
Clave InChI |
DJVSFBKYJVHACW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
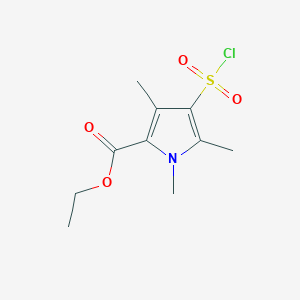

![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
